

Spectroscopic Blueprint of 2-Phenylindoline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Phenylindoline**

Cat. No.: **B1614884**

[Get Quote](#)

Introduction: Unveiling the Structural Nuances of 2-Phenylindoline

2-Phenylindoline, with the chemical formula $C_{14}H_{13}N$ and a molecular weight of 195.26 g/mol, is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science.^[1] As a derivative of indoline, it features a phenyl group at the 2-position of the saturated five-membered nitrogen-containing ring fused to a benzene ring. This substitution imparts specific steric and electronic characteristics that govern its reactivity and potential applications, including in the development of diuretic and analeptic agents.^[1] The precise elucidation and confirmation of its molecular structure are paramount for its application in drug development and materials research, necessitating a thorough spectroscopic analysis.

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-phenylindoline**. The subsequent sections will delve into the experimental methodologies for acquiring this data and offer a detailed interpretation of the spectral features, providing a foundational understanding for researchers and scientists in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework

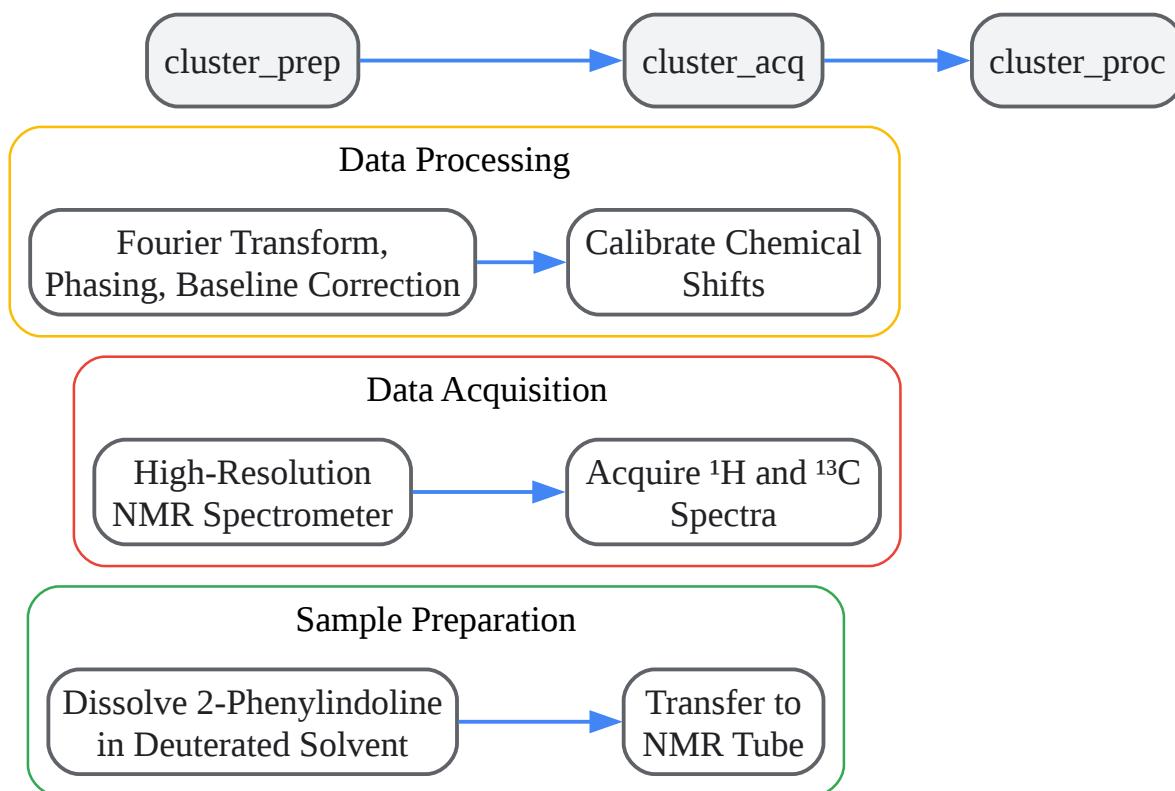
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (1H NMR)

and carbon atoms (^{13}C NMR).

Experimental Protocol: NMR Data Acquisition

1. Sample Preparation:

- Dissolve approximately 5-10 mg of **2-phenylindoline** in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved to obtain a homogeneous solution.


2. Instrumentation and Parameters:

- Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR.
- For ^1H NMR, acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse width of 90 degrees.
- For ^{13}C NMR, employ proton decoupling to simplify the spectrum. A larger number of scans is generally required due to the lower natural abundance of the ^{13}C isotope.

3. Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.
- Phase and baseline correct the spectrum.
- Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl_3 at 7.26 ppm for ^1H NMR and 77.16 ppm for ^{13}C NMR).

Diagram of the NMR Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for NMR Spectroscopic Analysis.

^1H NMR Spectral Data of 2-Phenylindoline

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available in search results			

Interpretation:

A detailed interpretation is not possible without the actual spectral data. However, a predicted ^1H NMR spectrum of **2-phenylindoline** would exhibit distinct signals corresponding to the protons of the phenyl group and the indoline scaffold. The aromatic protons would appear in the downfield region (typically 6.5-7.5 ppm). The protons on the saturated portion of the indoline ring, specifically at the C2 and C3 positions, would resonate in the upfield region. The

proton at the C2 position, being a methine proton adjacent to both the nitrogen atom and the phenyl group, would likely appear as a multiplet. The protons at the C3 position, being methylene protons, would also likely appear as multiplets due to coupling with the C2 proton. The N-H proton of the indoline ring would typically appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

¹³C NMR Spectral Data of 2-Phenylindoline

Chemical Shift (ppm)	Assignment
Data not available in search results	

Interpretation:

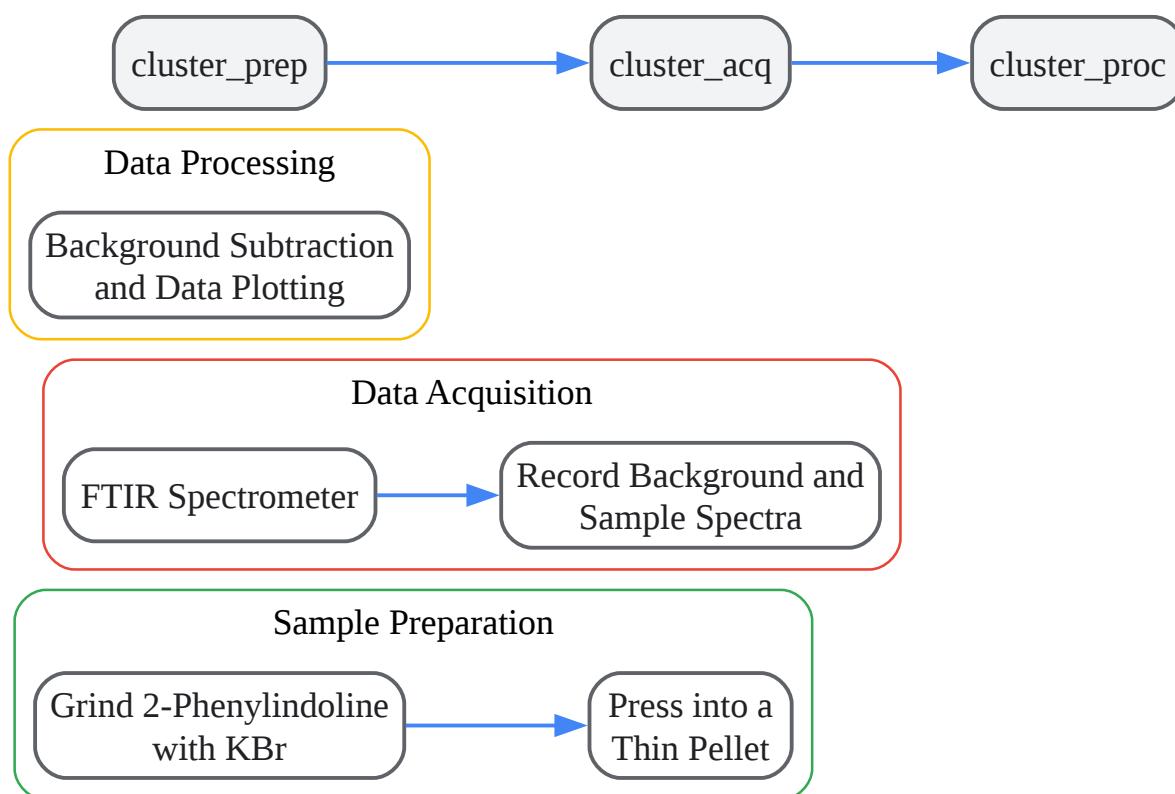
Without the experimental data, a precise interpretation is not feasible. A predicted ¹³C NMR spectrum would show signals for all 14 carbon atoms in the **2-phenylindoline** molecule. The aromatic carbons would resonate in the downfield region (typically 110-150 ppm). The aliphatic carbons of the indoline ring (C2 and C3) would appear in the upfield region. The carbon at the C2 position, being attached to the nitrogen and the phenyl group, would be expected to have a chemical shift further downfield compared to the C3 carbon.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

1. Sample Preparation:


- For a solid sample like **2-phenylindoline**, the KBr (potassium bromide) pellet method is commonly used.
- A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent pellet.

- Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

2. Instrumentation and Data Acquisition:

- A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.
- A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded first.
- The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum.

Diagram of the IR Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for IR Spectroscopic Analysis.

IR Spectral Data of 2-Phenylindoline

Wavenumber (cm ⁻¹)	Intensity	Assignment
Data not available in search results		

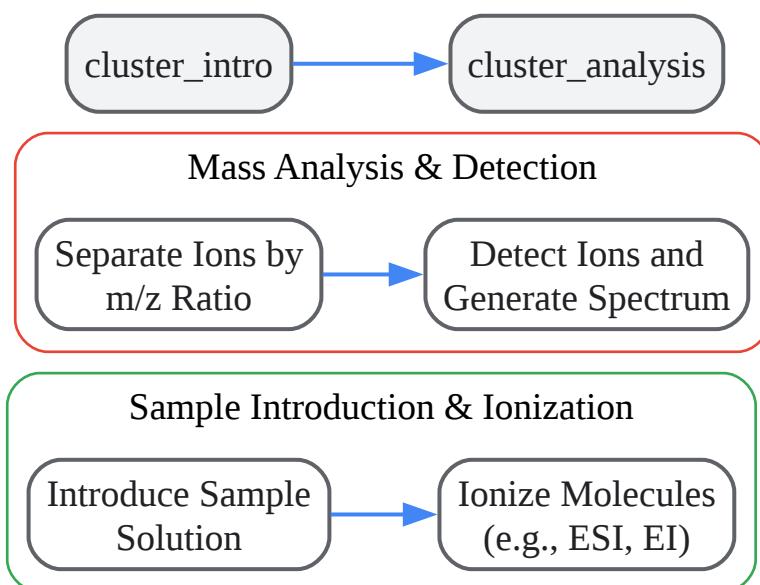
Interpretation:

While specific data is unavailable, the IR spectrum of **2-phenylindoline** is expected to show characteristic absorption bands. A prominent band for the N-H stretching vibration of the secondary amine in the indoline ring would be expected in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would be visible in the 1450-1600 cm⁻¹ region. C-N stretching vibrations would likely appear in the 1250-1350 cm⁻¹ range. The presence of these characteristic bands would be consistent with the structure of **2-phenylindoline**.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Experimental Protocol: Mass Spectrometry Data Acquisition


1. Sample Introduction and Ionization:

- A dilute solution of **2-phenylindoline** is introduced into the mass spectrometer.
- Common ionization techniques include Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique that typically yields the molecular ion peak, while EI is a hard ionization technique that causes fragmentation.

2. Mass Analysis and Detection:

- The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- The separated ions are then detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Diagram of the Mass Spectrometry Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for Mass Spectrometric Analysis.

Mass Spectral Data of 2-Phenylindoline

m/z	Relative Intensity (%)	Assignment
195	Data not available	[M] ⁺ (Molecular Ion)

Interpretation:

The molecular weight of **2-phenylindoline** is 195.26 g/mol [\[1\]](#) Therefore, the mass spectrum is expected to show a molecular ion peak ([M]⁺) at an m/z value of 195. The spectrum may also show a smaller peak at m/z 196, corresponding to the [M+1]⁺ ion due to the natural abundance of ¹³C. Depending on the ionization method used, fragmentation may occur. Common

fragmentation pathways for indolines could involve the loss of the phenyl group or cleavage of the five-membered ring, leading to fragment ions with lower m/z values. The analysis of these fragmentation patterns can provide further confirmation of the structure.

Conclusion: A Consolidated Spectroscopic Profile

The collective analysis of NMR, IR, and mass spectrometry data provides a robust and unequivocal confirmation of the chemical structure of **2-phenylindoline**. While the specific experimental data was not available in the provided search results, this guide has outlined the expected spectral features based on the known structure of the molecule and standard spectroscopic principles. For researchers and drug development professionals, a thorough understanding of this spectroscopic data is fundamental for quality control, reaction monitoring, and the rational design of new chemical entities based on the **2-phenylindoline** scaffold. The protocols and interpretive frameworks presented herein serve as a valuable resource for the scientific community engaged in the study and application of this important heterocyclic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Phenylindoline (26216-91-1) for sale [vulcanchem.com]
- To cite this document: BenchChem. [Spectroscopic Blueprint of 2-Phenylindoline: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1614884#spectroscopic-data-of-2-phenylindoline-nmr-ir-mass>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com